molecular formula C20H15N3O3S B5175765 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]propanamide

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]propanamide

Cat. No.: B5175765
M. Wt: 377.4 g/mol
InChI Key: OPIPAWVVVDHTAI-UHFFFAOYSA-N
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Description

This compound belongs to the phthalimide-derived family, characterized by a 1,3-dioxo-isoindole core linked to a propanamide moiety and a (2Z)-4-phenyl-substituted thiazole ring. The phthalimide group is a well-established pharmacophore in medicinal chemistry, contributing to anti-inflammatory, anticonvulsant, and nitric oxide (NO)-donor activities . The thiazole ring, a heterocyclic scaffold with a sulfur and nitrogen atom, enhances bioavailability and binding affinity in therapeutic agents . The (2Z)-configuration of the thiazole’s exocyclic double bond and the phenyl substituent at the 4-position introduce steric and electronic effects that may modulate biological interactions.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3S/c1-12(23-18(25)14-9-5-6-10-15(14)19(23)26)17(24)22-20-21-16(11-27-20)13-7-3-2-4-8-13/h2-12H,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPIPAWVVVDHTAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC(=CS1)C2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]propanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including cytotoxicity, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C23H19N3O4SC_{23}H_{19}N_{3}O_{4}S, and it has a molecular weight of approximately 429.38 g/mol. The structure features an isoindole moiety linked to a thiazole derivative, which is significant for its biological activity.

Anticancer Properties

Research indicates that derivatives of isoindole and thiazole compounds exhibit promising anticancer activities. For instance:

  • Cytotoxicity Studies : Various studies have demonstrated that compounds similar to the target molecule possess significant cytotoxic effects against different cancer cell lines. For example, certain derivatives have shown IC50 values in the low micromolar range against human colon cancer (HCT116) and breast cancer (MCF-7) cell lines .
  • Mechanisms of Action : The anticancer activity is often attributed to the induction of apoptosis and inhibition of cell proliferation. Compounds with similar structures have been shown to disrupt mitochondrial membrane potential and activate caspase pathways, leading to programmed cell death .

Antimicrobial Activity

The thiazole component in the compound has been associated with antimicrobial properties. Compounds containing thiazole rings have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

Some studies indicate that related compounds may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests a broader therapeutic potential beyond oncology .

Case Study 1: Anticancer Efficacy

A study published in Molecules evaluated a series of thiazole-containing isoindole derivatives for their anticancer properties. The most active compound exhibited an IC50 value of 5 μM against the MCF-7 cell line, indicating strong antiproliferative effects. Mechanistic studies revealed that this compound triggered apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, thiazole derivatives were tested against gram-positive and gram-negative bacteria. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) as low as 32 µg/mL against Staphylococcus aureus, highlighting their potential as antimicrobial agents .

Data Tables

Biological ActivityCell Line/OrganismIC50/MIC (µg/mL)Reference
AnticancerMCF-75
AnticancerHCT11610
AntimicrobialStaphylococcus aureus32
Anti-inflammatory-Not specified

Scientific Research Applications

Synthesis Approaches

The synthesis of this compound typically involves multi-step organic reactions that may include:

  • Condensation Reactions : Combining isoindole derivatives with thiazole-based precursors.
  • Functionalization : Modifying the dioxo group to enhance solubility and bioactivity.

Research indicates that this compound exhibits a range of biological activities, which are summarized in the following sections.

Antioxidant Activity

Studies have shown that derivatives related to this compound can interact with key enzymes involved in oxidative stress responses, such as:

  • Monoamine Oxidase B (MAO-B)
  • Cyclooxygenase-2 (COX-2)

These interactions suggest potential applications in conditions characterized by oxidative stress, such as neurodegenerative diseases .

Anticancer Properties

Preliminary studies indicate that compounds with similar structures possess anticancer properties by inducing apoptosis in cancer cells. The mechanism may involve the inhibition of specific signaling pathways critical for cancer cell survival and proliferation .

Pharmacokinetics and Drug Design

The pharmacokinetic profile of the compound has been assessed using bioinformatics tools, predicting favorable properties such as:

  • Good intestinal absorption
  • Blood-brain barrier (BBB) permeability

These characteristics make it a candidate for drug development targeting central nervous system disorders .

Case Studies and Research Findings

Several case studies highlight the efficacy of similar compounds in clinical settings:

StudyFindings
Study 1Investigated the interaction of thiazole derivatives with MAO-B and COX-2; showed promising antioxidant activity.
Study 2Reported on the synthesis of related isoindole derivatives with significant anticancer activity against various cell lines.
Study 3Showed that similar compounds can effectively inhibit tumor growth in vivo models.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural uniqueness lies in its combination of phthalimide, propanamide linker, and substituted thiazole. Below is a comparative analysis with key analogs:

Compound Key Structural Features Reported Activities Mutagenicity (AMES Test) Reference
Target Compound : 2-(1,3-Dioxo-isoindol-2-yl)-N-[(2Z)-4-phenylthiazol-2-ylidene]propanamide Phthalimide + propanamide + (2Z)-4-phenylthiazole Hypothesized: NO-donor, anti-inflammatory (inferred from analogs) Not reported
3-(1,3-Dioxo-isoindol-2-yl)-N-(thiazol-2-yl)propanamide Phthalimide + propanamide + unsubstituted thiazole Anticonvulsant (analogs in GABA hybrids ); lower lipophilicity vs. phenyl-substituted Not tested
(1,3-Dioxo-isoindol-2-yl)methyl nitrate (Compound 1) Phthalimide + methyl nitrate ester NO-donor (sickle cell therapy), analgesic, anti-inflammatory Mutagenic: 4,803 revertants/μmol (TA100, +S9)
N-Cyclohexyl-6-(1,3-dioxo-isoindol-2-yl)-hexanesulfonamide Phthalimide + hexanesulfonamide + morpholinoethoxy Nicotinamide phosphoribosyltransferase (NAMPT) inhibition (potential anticancer) Not reported
2-Amino-N-[4-(hydrazinylcarbonyl)thiazol-2-yl]-3-phenylpropanamide (S5b) Phenylpropanamide + hydrazinylcarbonyl-thiazole Anticancer, antimicrobial (via thiazole-hydrazine synergy) Not tested

Key Observations

This aligns with trends seen in phenyl-substituted analogs like S5b, which exhibit improved bioactivity . Nitrate ester analogs (e.g., Compound 1) show potent NO-donor activity but high mutagenicity (4,803 revertants/μmol ). The target compound’s thiazole-phenyl group may mitigate mutagenic risks by avoiding nitrate esters.

Linker Length and Flexibility :

  • Propanamide linkers (as in the target compound) offer optimal spacing for receptor binding compared to butanamide (e.g., anticonvulsant phthalimide-GABA hybrids ) or hexanesulfonamide (e.g., NAMPT inhibitors ).

Stereochemical Considerations :

  • The (2Z)-configuration of the thiazole’s exocyclic bond may enforce planar geometry, favoring interactions with hydrophobic pockets in biological targets. This contrasts with (E)-isomers, which are less explored in the literature.

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